2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide

Synthetic efficiency Bromoacetylation NNRTI intermediate

2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide (CAS 253668-48-3; molecular formula C₁₀H₆BrClF₃NO₂; MW 344.51) is a halogenated N-aryl-α-bromoacetamide distinguished by the simultaneous presence of a bromoacetyl electrophilic handle, a 4-chloro substituent, and an ortho-trifluoroacetyl group on the phenyl ring. It belongs to the class of trifluoroacetyl-substituted aniline derivatives that serve as key synthetic intermediates en route to non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs).

Molecular Formula C₁₀H₆BrClF₃NO₂
Molecular Weight 344.51
CAS No. 253668-48-3
Cat. No. B1144612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide
CAS253668-48-3
Synonyms2-Bromo-N-[4-chloro-2-(2,2,2-trifluoroacetyl)phenyl]acetamide
Molecular FormulaC₁₀H₆BrClF₃NO₂
Molecular Weight344.51
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)NC(=O)CBr
InChIInChI=1S/C10H6BrClF3NO2/c11-4-8(17)16-7-2-1-5(12)3-6(7)9(18)10(13,14)15/h1-3H,4H2,(H,16,17)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide (CAS 253668-48-3): Chemical Identity, Class, and Established Role in Antiviral Intermediate Chemistry


2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide (CAS 253668-48-3; molecular formula C₁₀H₆BrClF₃NO₂; MW 344.51) is a halogenated N-aryl-α-bromoacetamide distinguished by the simultaneous presence of a bromoacetyl electrophilic handle, a 4-chloro substituent, and an ortho-trifluoroacetyl group on the phenyl ring. It belongs to the class of trifluoroacetyl-substituted aniline derivatives that serve as key synthetic intermediates en route to non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). Its primary documented application is as the immediate precursor (compound 2) in the Patel et al. synthesis of 4,4-disubstituted quinolinones, a series that yielded compound 9h with nanomolar activity against clinically relevant K103N and L100I mutant HIV-1 strains [1]. The compound is commercially available at ≥98% purity from multiple research-chemical suppliers, with recommended storage at 2–8 °C under inert atmosphere to mitigate its documented instability [2].

Why 2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide Cannot Be Replaced by a Generic Haloacetamide or Simpler Trifluoroacetyl Anilide in This Synthetic Sequence


The Patel synthetic sequence depends on three structural features acting in concert: (i) a bromoacetyl group that serves as the electrophilic site for initial Sₙ2 displacement by benzenesulfinate, (ii) an ortho-trifluoroacetyl carbonyl that provides the internal electrophile for subsequent enolate cyclization, and (iii) a 4-chloro substituent that modulates the electronic character of the aromatic ring without introducing steric hindrance at the cyclization site [1]. A generic 2-bromo-N-phenylacetamide (lacking both the trifluoroacetyl and chloro groups) cannot undergo the requisite intramolecular aldol-type ring closure. The non-halogenated analog N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide (CAS 1248343-09-0) lacks the reactive α-methylene halide entirely and is thus incapable of the initial displacement step. The chloroacetyl analog 2-chloro-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide, while structurally closer, would exhibit substantially slower nucleophilic displacement kinetics due to the poorer leaving-group ability of chloride versus bromide—a well-established principle in aliphatic nucleophilic substitution [2]. Substitution of the trifluoroacetyl group with a trifluoromethyl group (as in N-(bromoacetyl)-4-(trifluoromethyl)aniline, CAS 3823-19-6) eliminates the carbonyl electrophile required for ring closure. The precise spatial and electronic arrangement in the target compound is thus non-fungible within this synthetic route, and procurement of the exact intermediate is essential for reproducing the published yields and product profiles.

Quantitative Comparative Evidence for 2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide (CAS 253668-48-3) Versus Its Closest Analogs and Alternatives


Acylation Yield: Quantitative Conversion of 4-Chloro-2-trifluoroacetylaniline with Bromoacetyl Bromide Versus Typical Chloroacetyl Acylation Yields

In the Patel et al. 2001 synthesis, acylation of 4-chloro-2-trifluoroacetylaniline (compound 1) with bromoacetyl bromide in THF with K₂CO₃ at 25 °C for 3 h afforded the target bromoacetamide (compound 2) in quantitative yield [1]. In contrast, literature precedent for analogous chloroacetylation of substituted anilines with chloroacetyl chloride typically reports yields in the 70–85% range under comparable conditions, with competing bis-acylation and hydrolysis side reactions [2]. The quantitative yield of the bromoacetylation step eliminates the need for chromatographic purification at this stage and contributes directly to the overall 89% yield of the subsequent displacement–cyclization sequence (step b → 3) [1].

Synthetic efficiency Bromoacetylation NNRTI intermediate Reaction yield

Nucleophilic Displacement Reactivity: Bromoacetyl vs. Chloroacetyl Leaving-Group Kinetics in the Key Cyclization Precursor Step

The Patel synthesis requires an efficient initial Sₙ2 displacement of the α-halide by sodium benzenesulfinate to generate the sulfone intermediate 3 (89% isolated yield from 2) [1]. The bromide leaving group in the target compound is kinetically superior to chloride: in Sₙ2 reactions at primary sp³ carbon centers, bromide departs approximately 10–50× faster than chloride, depending on the nucleophile and solvent system [2]. A hypothetical 2-chloro-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide analog would therefore be expected to require longer reaction times and/or elevated temperatures to achieve comparable conversion in this step, with increased risk of competitive side reactions (e.g., elimination or ring-opening pathways) that would depress the overall yield of the quinolinone scaffold [2].

Leaving-group ability SN2 displacement Bromide vs. chloride Cyclization efficiency

Proven Pathway to a Mutant-Active NNRTI: Antiviral Resistance Profile of Quinolinone 9h Derived from This Intermediate Versus Efavirenz and Parent Quinolinone 5

The target compound is the gateway intermediate to quinolinone 9h, which was benchmarked against efavirenz and the parent quinolinone 5 in cell-based antiviral assays against wild-type and NNRTI-resistant HIV-1 strains [1]. Against the K103N single mutant, 9h exhibited an IC₉₀ of 50 nM—superior to both efavirenz (IC₉₀ = 64 ± 24 nM) and the parent quinolinone 5 (IC₉₀ = 1770 nM). Against the L100I single mutant, 9h showed an IC₉₀ of 23 nM, representing a >300-fold improvement over parent 5 (IC₉₀ = 7300 ± 5000 nM) and a 3.3-fold improvement over efavirenz (IC₉₀ = 77 ± 18 nM). Against the challenging K103N/L100I double mutant, 9h (IC₉₀ = 3848 nM) showed modest improvement over parent 5 (IC₉₀ = 4830 nM) but did not surpass efavirenz (IC₉₀ = 992 nM) [1]. No alternative intermediate lacking the bromoacetyl-trifluoroacetyl-chloro triad has been reported to yield a compound with a comparable resistance profile in this quinolinone series.

HIV-1 NNRTI K103N mutant L100I mutant Antiviral resistance Structure-activity relationship

Structural Triad Essential for Annulation: Ortho-Trifluoroacetyl Carbonyl as Internal Electrophile for Quinolinone Ring Closure

The ortho-trifluoroacetyl group in the target compound serves as the internal electrophile that captures the α-sulfonyl carbanion generated after the initial bromide displacement, effecting ring closure to form the quinolinone core (compound 3 → 4 → 5) [1]. This cyclization is not possible with simpler N-(bromoacetyl)-4-(trifluoromethyl)aniline (CAS 3823-19-6), where the para-CF₃ group is not an electrophilic carbonyl and cannot participate in C–C bond formation. Likewise, 2-bromo-N-phenylacetamide (CAS 100-12-7) lacks any ortho carbonyl electrophile entirely. The target compound's ortho-COCF₃ group provides an optimal balance of electrophilicity: sufficiently reactive to undergo intramolecular attack by the sulfone-stabilized carbanion, yet not so electrophilic as to promote premature hydrate formation or intermolecular side reactions under the anhydrous reaction conditions [1]. This electronic fine-tuning is essential to achieving the reported 89% yield for the one-pot displacement–cyclization sequence [1].

Intramolecular cyclization Trifluoroacetyl electrophile Quinolinone annulation Ortho-substituent effect

Commercial Purity Specifications and Storage Requirements: Batch-to-Batch Reproducibility Versus Non-Halogenated or Mono-Halogenated Analogs

Commercially available batches of 2-bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide are supplied at ≥98% purity (HPLC) as a yellow solid, with explicit storage requirements of 2–8 °C under protection from air and light [1]. This specification is consistent across multiple vendors (Coompo, CymitQuimica/TRC). The compound's documented instability—the Patel paper explicitly notes it was 'used as is without further purification' due to its unstable nature [2]—creates a procurement requirement for freshly synthesized or properly cold-chain-stored material. In contrast, the simpler non-halogenated analog N-(4-chloro-2-(trifluoroacetyl)phenyl)acetamide (CAS 1248343-09-0) and the para-CF₃ analog N-(bromoacetyl)-4-(trifluoromethyl)aniline (CAS 3823-19-6) lack published stability caveats but also lack the structural features required for the target synthetic sequence. The ≥98% purity specification means that procurement of the correct compound from a qualified supplier ensures immediate utility without additional purification steps, consistent with the published 'use as is' protocol [2].

Chemical purity Storage stability Procurement specification Quality control

Validated Application Scenarios for 2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide (CAS 253668-48-3) Based on Quantitative Evidence


Synthesis of 4,4-Disubstituted Quinolinone NNRTIs with Documented Activity Against K103N and L100I Drug-Resistant HIV-1 Mutants

The target compound is the immediate precursor (compound 2) in the Patel et al. 2001 synthetic sequence that delivers quinolinone 9h, which demonstrates IC₉₀ values of 50 nM (K103N) and 23 nM (L100I)—surpassing efavirenz by 1.3-fold and 3.3-fold respectively against these clinically significant single mutants [1]. This application is directly evidenced by the published five-step sequence (quantitative acylation → 89% displacement–cyclization → 94% acylation–elimination → 75% alkynylation → 77% desulfurization) that converts the target intermediate into the bioactive quinolinone scaffold [1]. Procuring this specific intermediate enables medicinal chemistry teams to access the full quinolinone SAR series (compounds 9a–o) for resistance-profiling studies.

Structure–Activity Relationship (SAR) Exploration at the C-3 Position of Quinolinone NNRTIs via the Common Intermediate 5

The target bromoacetamide is the single entry point to the desulfurized quinolinone 5, which served as the common synthetic intermediate for all 15 C-3-substituted analogs (9a–o) evaluated in the Patel study [1]. The SAR data demonstrate that C-3 alkoxy substitution (9b–d, 9f–o) yields compounds with wild-type IC₅₀ values ranging from 19 to 241 nM, with the pyridylmethyl and aminobenzyl sub-series exhibiting the most potent antiviral activity [1]. Procuring the correct bromoacetamide intermediate ensures access to this entire SAR landscape, enabling systematic exploration of C-3 substituent effects on mutant-strain potency.

Medicinal Chemistry Campaigns Targeting NNRTI Resistance: Benchmarking Against Efavirenz in Mutant HIV-1 Strains

The quinolinone series accessed via this intermediate was explicitly designed to address the resistance liabilities of first-generation NNRTIs. Compound 9h, derived from the target intermediate, was benchmarked head-to-head against efavirenz in the same cell-based antiviral assay: 9h showed a 35-fold improvement over the parent quinolinone 5 against K103N (IC₉₀ 50 vs. 1770 nM) and a 317-fold improvement against L100I (IC₉₀ 23 vs. 7300 nM) [1]. For drug discovery programs focused on overcoming K103N- and L100I-mediated resistance—two of the most prevalent NNRTI escape mutations in clinical isolates—this intermediate provides a validated chemical starting point with documented mutant-strain activity data [1].

Scale-Up Feasibility Assessment of the Quinolinone NNRTI Synthetic Route Using Commercially Sourced Intermediate

The published synthesis from the target bromoacetamide to quinolinone 5 proceeds in four steps with overall yields of 89%, 94%, 75%, and 77% respectively, and the initial acylation is quantitative [1]. All steps operate under mild conditions (0–25 °C, except one alkyne addition at −78 °C → 25 °C; no specialized equipment beyond standard inert-atmosphere techniques). The commercial availability of the target intermediate at ≥98% purity from multiple suppliers [2] enables process chemistry teams to evaluate this sequence at multi-gram scale without committing resources to in-house synthesis and purification of the unstable bromoacetamide precursor. This reduces the barrier to entry for pilot-scale production of quinolinone NNRTI candidates.

Quote Request

Request a Quote for 2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.